

Application Notes and Protocols for Antibiotic-5d

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Compound of Interest

Compound Name: **Antibiotic-5d**

Cat. No.: **B15560516**

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the laboratory use of **Antibiotic-5d**, a synthetic antimicrobial compound.

Introduction

Antibiotic-5d is a synthetic compound with demonstrated in-vitro antimicrobial properties[1][2]. Its chemical name is (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid[2] [3]. It has shown moderate activity against a range of Gram-positive and Gram-negative bacteria, as well as against fungi and yeast[1][2]. These characteristics make it a compound of interest for research into new antimicrobial agents.

Application Notes

2.1. Biological Activity **Antibiotic-5d** has been shown to possess a broad spectrum of antimicrobial activity. In-vitro studies have demonstrated its inhibitory effects against various microorganisms, including:

- Gram-positive bacteria: *Staphylococcus aureus*, *Bacillus cereus*[1][2]
- Gram-negative bacteria: *Escherichia coli*, *Proteus vulgaris*[1][2]
- Fungi: *Candida albicans*[1][2]
- Yeast: *Saccharomyces cerevisiae*[1][2]

2.2. Mechanism of Action The precise antimicrobial mechanism of action for **Antibiotic-5d** has not been fully elucidated in the available literature. One source suggests that the compound functions as a potent inhibitor of Cdc7, a serine/threonine protein kinase that is crucial for the initiation of DNA replication[3]. This mode of action is typically associated with anti-cancer agents[3]. Further research is required to determine if this or another mechanism is responsible for its observed antimicrobial effects.

2.3. Compound Specifications

Property	Value
Chemical Name	(S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid[2][3]
CAS Number	251349-54-9[2][3][4][5][6][7]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₄ S[2][3][6]
Molecular Weight	298.36 g/mol [2][6]

2.4. Storage and Stability For long-term storage, the stock solution of **Antibiotic-5d** should be kept at -80°C for up to 6 months or at -20°C for up to 1 month[1]. It is recommended to prepare working solutions for in-vivo experiments fresh on the day of use[1].

Experimental Protocols

3.1. Preparation of Stock and Working Solutions

For reliable and reproducible experimental results, proper preparation of **Antibiotic-5d** solutions is critical. The following protocols are based on formulations for in-vivo studies[1].

3.1.1. Preparation of a 10 mM Stock Solution in DMSO

- Accurately weigh the required amount of **Antibiotic-5d** powder.
- Dissolve the powder in pure DMSO to a final concentration of 10 mM.
- If necessary, use gentle heating or sonication to aid dissolution[1].

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as recommended[1].

3.1.2. Preparation of Working Solutions for In-Vivo Experiments

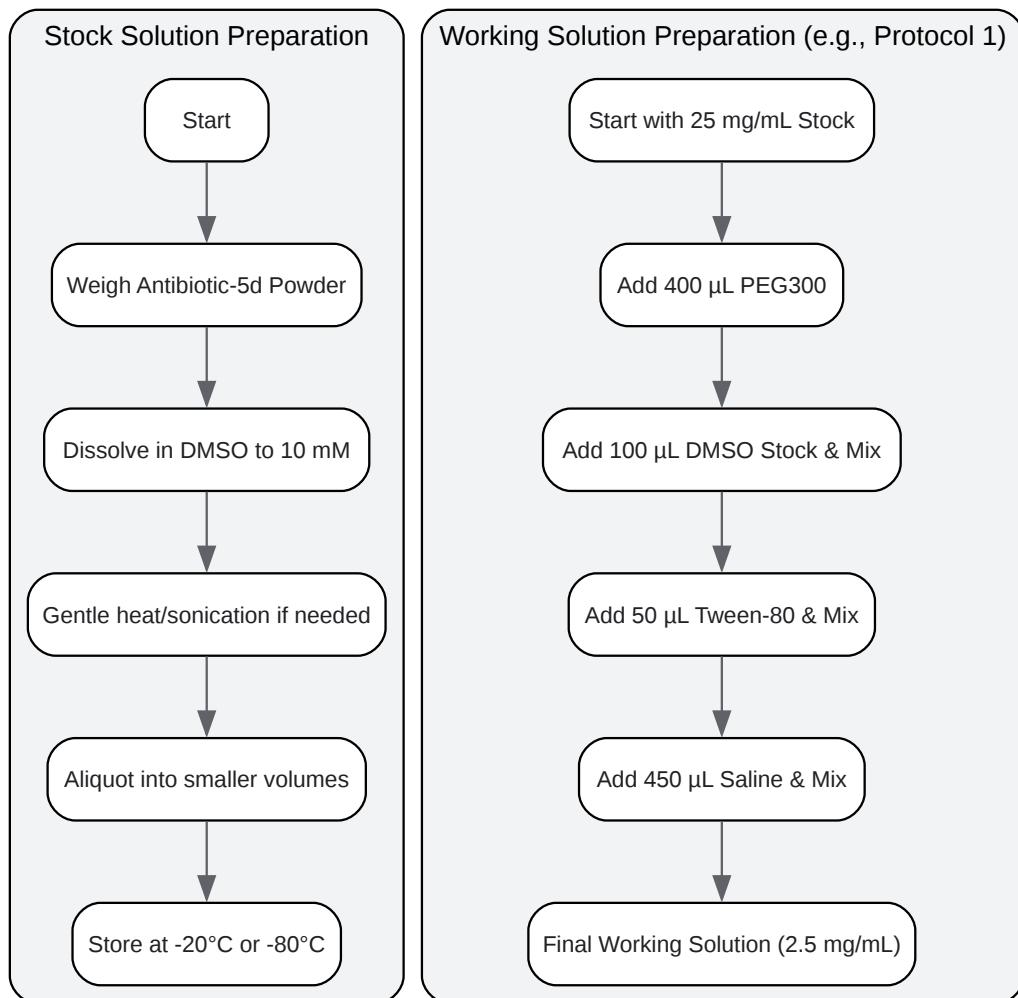
Three different protocols are provided for the preparation of a 1 mL working solution with a final concentration of 2.5 mg/mL[1].

Protocol	Component 1	Component 2	Component 3	Component 4	Final Concentration
1	10% DMSO	40% PEG300	5% Tween-80	45% Saline	≥ 2.5 mg/mL (8.38 mM)[1]
2	10% DMSO	90% (20% SBE-β-CD in Saline)	-	-	≥ 2.5 mg/mL (8.38 mM)[1]
3	10% DMSO	90% Corn Oil	-	-	≥ 2.5 mg/mL (8.38 mM)[1]

Detailed Steps for Protocol 1 (Example for 1 mL):

- Begin with a 25.0 mg/mL stock solution of **Antibiotic-5d** in DMSO.
- In a sterile microcentrifuge tube, add 400 µL of PEG300.
- Add 100 µL of the 25.0 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is homogeneous.
- Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.

Workflow for Preparing Antibiotic-5d Working Solutions

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Caption: Workflow for preparing **Antibiotic-5d** solutions.

3.2. Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of **Antibiotic-5d** against a specific bacterial strain.

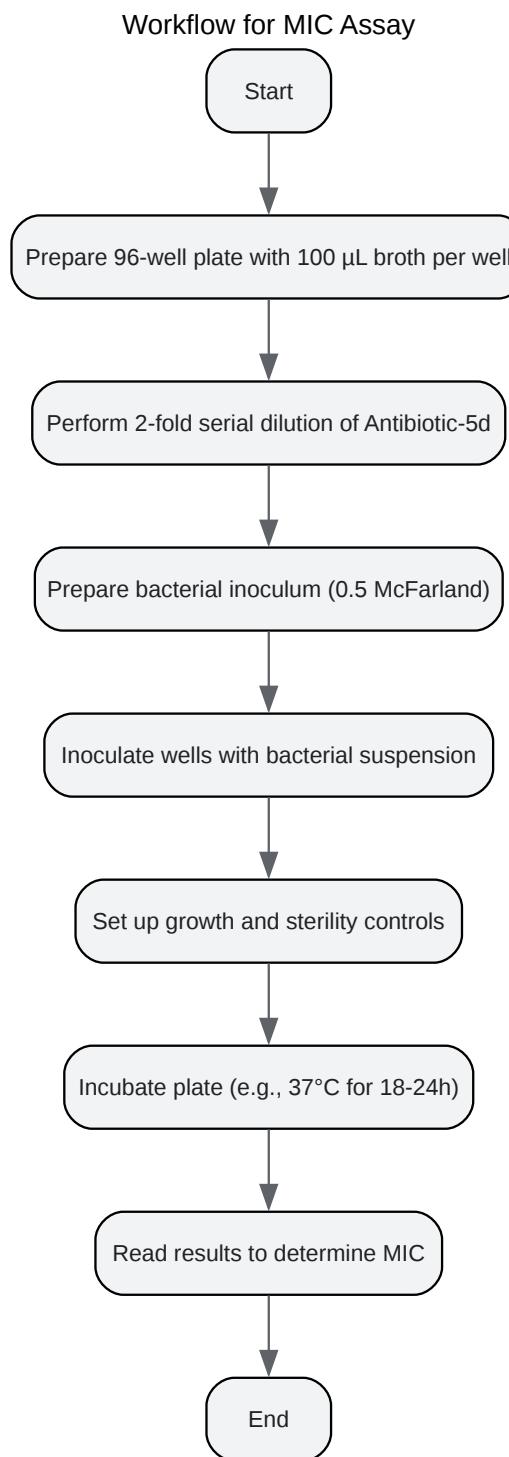
Materials:

- **Antibiotic-5d** stock solution
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
- Bacterial inoculum suspension, adjusted to 0.5 McFarland standard
- Positive control antibiotic
- Negative control (broth only)
- Incubator

Procedure:

- Preparation of Antibiotic Dilutions: a. Add 100 μ L of sterile broth to all wells of a 96-well plate. b. Add 100 μ L of the **Antibiotic-5d** stock solution (at a concentration of 2x the highest desired final concentration) to the first well of a row. c. Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and repeating across the row. Discard 100 μ L from the last well.
- Inoculation: a. Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells. b. Add 100 μ L of the diluted bacterial inoculum to each well containing the antibiotic dilutions.
- Controls: a. Growth Control: A well containing 100 μ L of broth and 100 μ L of the bacterial inoculum. b. Sterility Control: A well containing 200 μ L of sterile broth only.
- Incubation: a. Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

- Reading Results: a. The MIC is the lowest concentration of **Antibiotic-5d** that completely inhibits visible bacterial growth.

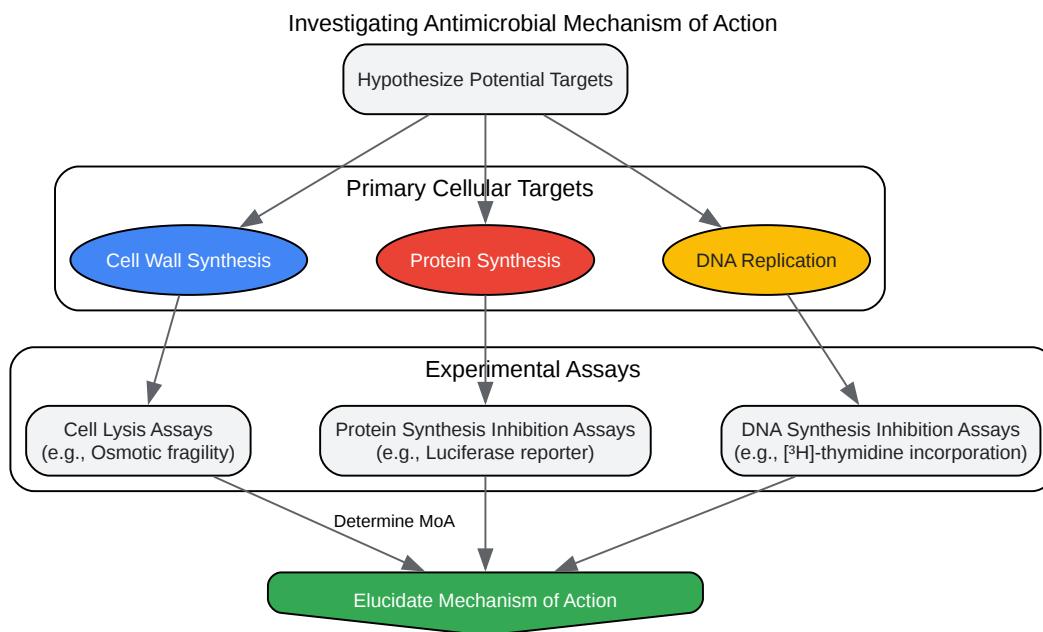


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Caption: Experimental workflow for determining the MIC.

3.3. Investigating the Mechanism of Action

Given the uncertainty surrounding the antimicrobial mechanism of action, a systematic approach is recommended.

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Caption: Logical workflow for MoA investigation.

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